2-Bromo-5-chlorobenzhydrol
Description
2-Bromo-5-chlorobenzhydrol (hypothetical structure: C₁₃H₁₀BrClO) is a benzhydrol derivative featuring bromine and chlorine substituents at the 2- and 5-positions of its aromatic rings, respectively. Benzhydrols (diphenylmethanols) are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their alcohol functionality and aromatic stability.
Properties
Molecular Formula |
C13H10BrClO |
|---|---|
Molecular Weight |
297.57 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
INTFJDJHLDMTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-Chlorobenzoic Acid
Molecular Formula : C₇H₃BrClO₂
Key Properties :
- Functional Group : Carboxylic acid (-COOH), enhancing acidity (pKa ≈ 2–3) compared to benzhydrol’s alcohol (-OH).
- Substituents : Bromine (5-position) and chlorine (2-position) on the benzene ring.
- Applications : Widely used as a building block in pharmaceuticals (e.g., antiviral agents) and agrochemicals due to its reactivity in coupling reactions .
Comparison with 2-Bromo-5-chlorobenzhydrol :
- The carboxylic acid group increases water solubility and acidity, whereas benzhydrol’s alcohol group may favor esterification or oxidation reactions.
- Substituent positions (2-Cl, 5-Br) are identical, suggesting similar electronic effects on aromatic reactivity.
2-Bromo-5-(hydroxy)benzaldehyde
Comparison with 2-Bromo-5-chlorobenzhydrol :
- The aldehyde group offers distinct reactivity (e.g., condensation reactions), whereas benzhydrol’s alcohol may undergo substitution or protection strategies.
- Chlorine in benzhydrol vs. hydroxyl in this compound alters steric and electronic profiles.
2-Bromo-5-chlorobenzonitrile
Comparison with 2-Bromo-5-chlorobenzhydrol :
- The nitrile group’s electron-withdrawing nature contrasts with benzhydrol’s electron-donating -OH, affecting aromatic electrophilic substitution rates.
- Both compounds may serve as halogenated precursors in palladium-catalyzed reactions.
5-Bromo-2-chlorobenzohydrazide
Molecular Formula : C₇H₆BrClN₂O
Key Properties :
- Functional Group : Hydrazide (-CONHNH₂), enabling chelation and coordination chemistry.
- Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .
Comparison with 2-Bromo-5-chlorobenzhydrol :
- Hydrazide functionality offers unique reactivity (e.g., formation of heterocycles), while benzhydrol’s alcohol may be leveraged for etherification.
- Both compounds exhibit halogen substituents that enhance lipophilicity, impacting bioavailability in drug design.
Data Table: Structural and Functional Comparison
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
- Substituent Effects : Halogen placement (2-Cl, 5-Br) consistently enhances electrophilic substitution resistance across compounds, favoring meta-directing effects in aromatic reactions .
- Functional Group Diversity : Carboxylic acids (e.g., 5-Bromo-2-Chlorobenzoic Acid) and nitriles exhibit higher polarity than benzhydrols, impacting solubility and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
